6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxol-5-ol
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Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxol-5-ol: is a chemical compound that features a benzodioxole ring substituted with a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxol-5-ol typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of a halogenated benzodioxole derivative using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under inert atmosphere conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The dioxaborolane group can participate in various substitution reactions, especially in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products:
Oxidation: Boronic acids.
Reduction: Borohydrides.
Substitution: Various biaryl compounds through cross-coupling reactions.
Scientific Research Applications
Chemistry: This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Biology and Medicine: In biological research, boronic esters are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors. This makes them valuable in the development of therapeutic agents for diseases such as cancer.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and pharmaceuticals. Its role in cross-coupling reactions makes it a valuable intermediate in the production of complex organic molecules.
Mechanism of Action
The mechanism by which 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxol-5-ol exerts its effects is primarily through its participation in cross-coupling reactions. The boron center in the dioxaborolane group forms a transient complex with palladium catalysts, facilitating the transfer of the boron moiety to an electrophilic partner, such as an aryl halide. This results in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
Comparison: While these compounds share the dioxaborolane group, their reactivity and applications can differ significantly based on the nature of the aromatic or heterocyclic ring they are attached to. For instance, the benzodioxole ring in 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxol-5-ol provides unique electronic properties that can influence its reactivity in cross-coupling reactions, making it distinct from other similar compounds .
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO5/c1-12(2)13(3,4)19-14(18-12)8-5-10-11(6-9(8)15)17-7-16-10/h5-6,15H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFIXXZBZZGUGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2O)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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